1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine is a hybrid organic compound featuring a bicyclic norbornene-derived carbonyl group and a 1,2,3-triazole-substituted piperidine ring. The bicyclo[2.2.1]hept-5-ene (norbornene) moiety imparts structural rigidity, while the triazole group offers hydrogen-bonding capabilities and metabolic stability. The compound’s synthesis likely involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and acylation to introduce the bicycloheptene carbonyl group .
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-15(14-10-11-1-2-12(14)9-11)18-6-3-13(4-7-18)19-8-5-16-17-19/h1-2,5,8,11-14H,3-4,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVKUEBFAACGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:
Formation of the bicyclic core: The bicyclo[2.2.1]hept-5-ene-2-carbonyl moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and maleic anhydride, followed by subsequent functional group modifications.
Triazole ring formation:
Piperidine attachment: The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and CuAAC to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the piperidine ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Potential
Compounds with triazole rings are known for their anticancer activities. Studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The incorporation of bicyclic structures enhances the lipophilicity and cellular uptake of these compounds, potentially increasing their efficacy.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole-containing compounds have also been explored. Research shows that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses . This makes them potential candidates for treating inflammatory diseases.
Enzyme Inhibition
The compound's piperidine moiety is associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease . The inhibition of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are important in managing urinary tract infections.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies reveal that hydrophobic interactions play a significant role in binding affinity, which is crucial for the development of effective drug candidates .
Case Studies
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine depends on its specific application:
Enzyme Inhibition: The compound may act as a competitive inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
A systematic comparison of structurally related piperidine-triazole derivatives highlights key differences in substituents, synthetic routes, and pharmacological implications. Below is a detailed analysis:
Key Differentiators
Rigidity vs.
Electron-Deficient Substituents : Unlike fluorinated derivatives (), the target lacks electron-withdrawing groups, which may reduce metabolic stability but improve solubility .
Triazole Positioning : The 1H-1,2,3-triazol-1-yl group at position 4 of piperidine enables distinct hydrogen-bonding interactions compared to 4-phenyl or fluorophenyl substituents .
Pharmacological Implications
- Target Compound: The rigid bicycloheptene scaffold may enhance selectivity for enzymes with deep hydrophobic pockets (e.g., kinases or GPCRs).
- Fluorinated Derivatives () : Fluorine atoms improve metabolic resistance and lipophilicity, making them suitable for antiviral or long-acting therapeutics .
- Benzyl-Substituted Analog () : The benzyl group’s lipophilicity favors CNS penetration, suggesting applications in neurological disorders .
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
The compound 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Molecular Formula: CHNO
- Molecular Weight: 264.32 g/mol
- CAS Number: 436811-00-6
The compound features a bicyclic core with a piperidine ring and a triazole moiety, which are known to influence its biological properties.
Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds exhibit significant antimicrobial properties. The incorporation of the triazole ring enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against various bacterial strains. For instance, studies have shown that triazole-containing compounds can inhibit the growth of resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
The compound has been evaluated for its anticancer potential in various in vitro studies. It has demonstrated the ability to induce apoptosis in cancer cell lines by activating the mitochondrial pathway. This is primarily mediated through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis via ROS |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 12 | Mitochondrial dysfunction leading to cell death |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes involved in disease pathways. Notably, it has shown potent inhibition against cathepsin C, an enzyme implicated in various inflammatory diseases . The selectivity towards cathepsin C over other cathepsins suggests potential for therapeutic applications in treating conditions such as cystic fibrosis and certain cancers.
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties. In models of neurodegeneration, it was found to reduce oxidative stress and improve neuronal survival rates. This effect is attributed to its ability to modulate neuroinflammatory responses .
Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial activity of various derivatives of bicyclo[2.2.1]heptene compounds against common pathogens. The results indicated that modifications at the carbonyl position significantly enhanced activity against Gram-positive bacteria .
Study 2: Anticancer Activity
In a comparative study involving multiple cancer cell lines, the compound exhibited varying degrees of cytotoxicity. The most pronounced effects were observed in HeLa cells, where it triggered apoptosis through ROS-mediated pathways .
Study 3: Enzyme Inhibition Profile
A detailed enzyme inhibition assay revealed that the compound selectively inhibited cathepsin C with an IC50 value significantly lower than that observed for other cathepsins, highlighting its potential as a targeted therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
